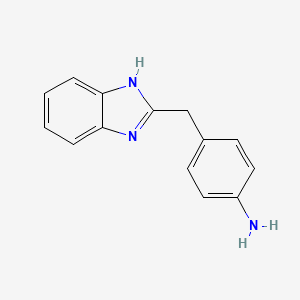

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1H-benzimidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSYWRFRQUUYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296599 | |

| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99206-51-6 | |

| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and its Significance

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Compounds incorporating this moiety have demonstrated applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4]

This guide focuses on a specific, versatile derivative: This compound . This molecule is characterized by a benzimidazole core connected to a phenylamine group through a flexible methylene linker. This unique architecture makes it an invaluable building block in drug discovery, where the primary amine serves as a reactive handle for further molecular elaboration, enabling the synthesis of extensive compound libraries for biological screening.[5][6]

Part 1: Synthesis of this compound

The most direct and widely adopted method for constructing the 2-substituted benzimidazole core is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic and dehydrating conditions.

Primary Synthetic Pathway: Phillips Condensation

The synthesis of this compound is efficiently achieved by the reaction of o-phenylenediamine with (4-aminophenyl)acetic acid.

Caption: Synthetic route to this compound.

Causality and Experimental Insight: The choice of a strong acid like hydrochloric acid (HCl) or polyphosphoric acid (PPA) is crucial. The acid serves two primary functions: it protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack, and it acts as a dehydrating agent to drive the cyclization, which involves the elimination of two water molecules. Refluxing provides the necessary thermal energy to overcome the activation barriers for both the initial amide formation and the subsequent intramolecular cyclization.

Alternative Synthetic Approaches

While the Phillips condensation is standard, other methods for forming 2-substituted benzimidazoles exist, such as the reductive cyclocondensation of 2-nitroaniline with an aldehyde.[7] In this approach, an in-situ reduction of the nitro group to an amine is followed by condensation with the aldehyde and cyclization. This one-pot method can be advantageous by using readily available starting materials and often employing milder, more environmentally benign reagents.[7]

Detailed Experimental Protocol (Phillips Condensation)

This protocol is a representative procedure based on established methods for benzimidazole synthesis.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq), (4-aminophenyl)acetic acid (1.0 eq), and 4N hydrochloric acid.

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[9][10]

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully neutralize the solution by the slow addition of a base, such as ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[7][9]

Part 2: Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural elucidation.

Spectroscopic Data Summary

| Technique | Expected Observations for C₁₄H₁₃N₃ |

| ¹H NMR | δ (ppm): ~12.5 (s, 1H, imidazole N-H), ~7.1-7.8 (m, aromatic C-H), ~6.6-6.8 (d, 2H, aminophenyl C-H ortho to NH₂), ~5.2-5.6 (s, 2H, amine N-H₂), ~4.1 (s, 2H, methylene -CH₂-).[11] |

| ¹³C NMR | δ (ppm): ~151-153 (C=N of imidazole), ~113-145 (aromatic carbons), ~35-40 (methylene -CH₂-).[11][12] |

| IR Spectroscopy | ν (cm⁻¹): 3450-3200 (N-H stretch, broad, for imidazole and amine), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), ~1620 (C=N stretch), 1600-1450 (aromatic C=C stretch).[12][13][14] |

| Mass Spectrometry | m/z: Expected [M+H]⁺ at 224.1182 for the molecular formula C₁₄H₁₃N₃.[11] |

| Elemental Analysis | Calculated %: C, 75.31; H, 5.87; N, 18.82.[11] |

Expert Analysis of Characterization Data

-

¹H NMR: The downfield singlet around 12.5 ppm is a hallmark of the benzimidazole N-H proton.[11] The methylene bridge protons are expected to appear as a sharp singlet, indicating free rotation. The aromatic region will be complex due to the coupling of protons on both the benzimidazole and phenylamine rings. The protons on the phenylamine ring ortho to the NH₂ group will be shifted upfield due to the electron-donating effect of the amine.

-

IR Spectroscopy: The presence of a broad band in the 3450-3200 cm⁻¹ region is a strong indicator of the N-H groups. The sharp peak around 1620 cm⁻¹ is characteristic of the C=N imine bond within the imidazole ring, confirming successful cyclization.[12]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is invaluable for confirming the molecular formula with high accuracy, providing definitive evidence of the target compound's formation.[12]

Part 3: Applications in Drug Development and Medicinal Chemistry

This compound is not typically an end-product but rather a strategic intermediate or scaffold for creating more complex, biologically active molecules.

Role as a Molecular Scaffold

The molecule's utility stems from its distinct functional domains:

-

The Benzimidazole Core: Acts as the primary pharmacophore, capable of forming key interactions (e.g., hydrogen bonds, π-stacking) with biological targets.

-

The Phenylamine Group: Provides a crucial point for chemical modification via reactions like acylation, alkylation, or sulfonylation, allowing for the systematic exploration of the structure-activity relationship (SAR).[4]

-

The Methylene Linker: Confers conformational flexibility, which can be critical for achieving an optimal binding orientation within a target's active site.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. N-(4-{[4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives as small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. tandfonline.com [tandfonline.com]

- 11. ijrpc.com [ijrpc.com]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine (CAS 99206-51-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine, a molecule of significant interest within the benzimidazole class of heterocyclic compounds. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. This document synthesizes the available technical data on its synthesis, physicochemical properties, spectral characteristics, and potential applications, with a particular focus on its role in drug discovery as a potential enzyme inhibitor.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in the development of pharmaceuticals due to its structural similarity to naturally occurring purines. This allows benzimidazole derivatives to readily interact with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound, this compound, is distinguished by a phenylamine group connected to the benzimidazole core via a methylene linker, a structural feature that imparts increased flexibility and influences its interaction with biological targets. This guide aims to provide a detailed exploration of this compound for researchers engaged in the discovery and development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 99206-51-6 | [1] |

| Molecular Formula | C₁₄H₁₃N₃ | [1] |

| Molecular Weight | 223.28 g/mol | [1] |

| Melting Point | 213 °C | |

| Appearance | Likely a solid, potentially a white or off-white powder (inferred from related compounds) | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water (inferred from the general solubility of benzimidazoles). | |

| pKa | The benzimidazole ring exhibits both acidic (N-H) and basic (N=) properties. The pKa values are expected to be in the range of other 2-substituted benzimidazoles. | |

| LogP | The lipophilicity is influenced by the phenylamine and benzimidazole moieties. A positive LogP value is anticipated, suggesting some affinity for lipid environments. |

Synthesis and Mechanistic Insights

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction known as the Phillips-Ladenburg synthesis.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound points to two primary starting materials: o-phenylenediamine and 2-(4-aminophenyl)acetic acid.

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthesis Protocol

This protocol is based on established methods for the synthesis of 2-substituted benzimidazoles.

Reaction: Condensation of o-phenylenediamine with 2-(4-aminophenyl)acetic acid.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of o-phenylenediamine and 2-(4-aminophenyl)acetic acid.

-

Add a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or a strong mineral acid like hydrochloric acid. The use of an acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the amino group of the o-phenylenediamine.

Step 2: Cyclization

-

Heat the reaction mixture, typically at temperatures ranging from 150-200 °C, for several hours. The elevated temperature is necessary to drive the condensation and subsequent intramolecular cyclization, which involves the elimination of two molecules of water.

Step 3: Work-up and Purification

-

After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base, such as sodium hydroxide or ammonia solution, to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water to remove any remaining salts, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Caption: Generalized workflow for the synthesis of the target molecule.

Spectral Characterization

While specific experimental spectra for this compound are not widely available in the literature, the expected spectral characteristics can be inferred from the analysis of its structural components and data from closely related compounds.

Table 2: Predicted Spectral Data

| Technique | Expected Peaks/Signals | Interpretation |

| ¹H NMR | Aromatic protons (multiple signals in the δ 7-8 ppm range), a singlet for the methylene bridge protons (around δ 4.0-4.5 ppm), a broad singlet for the NH proton of the benzimidazole ring (δ > 10 ppm), and signals for the NH₂ protons of the phenylamine group. | The chemical shifts and splitting patterns of the aromatic protons would confirm the substitution pattern. The methylene singlet is a key identifier. The NH protons are typically exchangeable with D₂O. |

| ¹³C NMR | Multiple signals in the aromatic region (δ 110-150 ppm), a signal for the methylene carbon (around δ 30-40 ppm), and a signal for the C2 carbon of the benzimidazole ring (around δ 150-155 ppm). | The number of distinct signals in the aromatic region would correspond to the number of non-equivalent carbon atoms. The position of the C2 carbon is characteristic of 2-substituted benzimidazoles. |

| IR Spectroscopy | N-H stretching vibrations (around 3400-3200 cm⁻¹ for both the benzimidazole NH and the phenylamine NH₂), C-H stretching of the aromatic rings and the methylene bridge (around 3100-2900 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (around 1650-1450 cm⁻¹). | The presence of sharp N-H bands is a key feature. The fingerprint region would show characteristic absorptions for the substituted benzene and benzimidazole rings. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 223.27. Fragmentation patterns would likely involve the cleavage of the methylene bridge and fragmentation of the benzimidazole and phenylamine rings. | The molecular ion peak confirms the molecular formula. Analysis of the fragmentation pattern can provide further structural confirmation. |

Reactivity and Stability

The chemical reactivity of this compound is dictated by the functional groups present in its structure.

-

Benzimidazole Ring: The nitrogen atoms of the benzimidazole ring possess both nucleophilic and basic properties. The N-H proton is weakly acidic and can be deprotonated with a strong base. The lone pair of electrons on the other nitrogen atom can be protonated in the presence of an acid.

-

Methylene Bridge: The benzylic protons of the methylene group are susceptible to radical reactions and oxidation under certain conditions.

-

Phenylamine Group: The amino group is nucleophilic and can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. It is also susceptible to oxidation.

The compound is expected to be stable under normal laboratory conditions but should be protected from strong oxidizing agents and prolonged exposure to light and air to prevent degradation.

Potential Applications in Drug Discovery

The benzimidazole scaffold is a well-known pharmacophore, and derivatives of this compound have shown promise as enzyme inhibitors.

Heparanase Inhibition

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains, playing a crucial role in cancer metastasis, angiogenesis, and inflammation.[2][3] Consequently, the development of heparanase inhibitors is a significant area of cancer research. A novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, which are derivatives of the title compound, have been described as potent inhibitors of heparanase.[4] Some of these derivatives have displayed heparanase inhibitory activity with IC₅₀ values in the low micromolar range (0.23-0.29 µM).[4] The benzimidazole core is thought to interact with key residues in the active site of the enzyme.

Caption: Proposed mechanism of action as a heparanase inhibitor.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile molecule with a foundational benzimidazole scaffold that holds significant potential in medicinal chemistry. While a comprehensive dataset for this specific compound is still emerging, the available information on its synthesis, physicochemical properties, and the biological activity of its derivatives, particularly as heparanase inhibitors, underscores its importance as a lead compound for further investigation. This technical guide serves as a valuable resource for researchers, providing a solid foundation for future studies aimed at unlocking the full therapeutic potential of this and related benzimidazole derivatives.

References

-

McKenzie, E. A. (2020). Heparanase: a target for drug discovery in cancer and inflammation. PubMed Central. [Link]

-

Xu, Y. J., et al. (2006). N-(4-{[4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives as small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 404-8. [Link]

-

Zhang, Y., & Cui, L. (2023). Characterization of binding profiles of heparanase with existing small-molecule inhibitors using computational methods. ChemRxiv. [Link]

- Khattab, M., Ragab, F. A., & El-Diwani, H. I. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.

-

Ferro, V., et al. (2022). Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo. Proceedings of the National Academy of Sciences, 119(31), e2202658119. [Link]

-

Al-Ostoot, F. H., et al. (2018). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PubMed. [Link]

- Cernatescu, C., et al. (2016). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iasi.

- Pavan, F. R., et al. (2021). In vitro inhibition of heparanase and anti-angiogenic activity of (8a-m).

- Angene Chemical. (2021).

- Van Loenen Instruments. (2019).

- Baviskar, B., et al. (2009). SYNTHESIS OF NOVEL BENZIMIDAZOLE DERIVATIVES AS POTENT ANTIMICROBIAL AGENT. Rasayan Journal of Chemistry, 2(1), 186-190.

- Cytiva. (2023).

- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Genesee Polymers Corporation. (2018).

- TCI Chemicals. (2025).

- Hayat, F., et al. (2001). Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates.

- Padhy, G. K., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63.

- Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(2), 145-159.

- Domanska, U., & Szydlowski, J. (2001). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Li, Y., et al. (2019). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 17(3), 566-571.

- Goud, B. C., et al. (2021). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine)

- Nikolova, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(61), 38948-38968.

- BenchChem. (2025). An In-depth Technical Guide on the Chemical Properties of 2-(benzylthio)-1H-benzimidazole.

- Pop, R., et al. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(11), 1486.

- Ningbo Inno Pharmchem Co.,Ltd. (2023).

-

PubChem. 5-(1H-1,3-benzodiazol-2-yl)-2-methylaniline. [Link]

- BenchChem. 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)

- The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- Hayat, F., et al. (2001). 1-Benzyl-1H-benzimidazole.

- Al-Amiery, A. A., et al. (2012). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 28(2), 755-761.

-

NIST. 1H-Benzimidazole. [Link]

-

PubChem. 2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine. [Link]

-

PubChem. 2-(1H-benzimidazol-2-yl)aniline. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Heparanase: a target for drug discovery in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-{[4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives as small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-benzyl-benzimidazole derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Benzyl-Benzimidazole Derivatives

Introduction: The 2-Benzyl-Benzimidazole Scaffold

The Benzimidazole Core: A Privileged Structure in Medicinal Chemistry

Benzimidazole, a bicyclic aromatic compound formed from the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with a multitude of biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion coordination.[3] This versatile scaffold is a core component of Vitamin B12 and is featured in numerous FDA-approved drugs, highlighting its therapeutic significance across a vast range of diseases.[2][4]

Significance of the 2-Benzyl Moiety: Impact on Lipophilicity and Target Interaction

The substitution of a benzyl group at the 2-position of the benzimidazole ring is a critical structural modification that profoundly influences the molecule's biological profile. The benzyl group, being lipophilic, enhances the molecule's ability to cross cellular membranes, thereby improving its bioavailability and access to intracellular targets. Furthermore, the flexible benzyl ring can adopt various conformations, allowing it to fit into hydrophobic pockets of target enzymes and receptors, which is crucial for potent inhibitory activity.[1] This specific substitution is a hallmark of many biologically active derivatives, from anticancer agents to the potent nitazene class of opioids.[5][6]

Overview of Broad-Spectrum Biological Activities

2-Benzyl-benzimidazole derivatives have demonstrated a remarkable diversity of pharmacological effects.[7] Extensive research has confirmed their potential as anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and analgesic agents.[7][8][9] This multifaceted activity stems from the core scaffold's ability to be extensively modified at the N-1 position, the benzimidazole ring, and the benzyl ring, allowing for the fine-tuning of its interaction with specific biological targets.[10]

Synthetic Strategies

The synthesis of the 2-benzyl-benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine with a phenylacetic acid derivative. This foundational reaction can be adapted using various reagents and conditions to optimize yield and purity.

The Phillips Condensation: A Classic Approach

The Phillips condensation method involves the reaction of an o-phenylenediamine with phenylacetic acid under heating, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or in a high-boiling solvent.[11] The reaction proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to yield the final 2-benzyl-benzimidazole product.

Modern Synthetic Methodologies

To improve efficiency and align with green chemistry principles, modern approaches such as microwave-assisted synthesis have been developed.[12] These methods can significantly reduce reaction times and often lead to higher yields with fewer byproducts. The use of ionic liquids or solid-supported catalysts also represents a move towards more environmentally benign synthetic routes.[12]

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for producing substituted 2-benzyl-benzimidazole derivatives.

Caption: Mechanism of anticancer action via inhibition of tubulin polymerization.

Secondary Mechanism: Kinase Inhibition

Certain 2-benzyl-benzimidazole derivatives function as potent inhibitors of various protein kinases, which are enzymes that regulate numerous cellular processes, including growth, proliferation, and survival. [13]Their dysregulation is a common feature of cancer.

These derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). [14][13][15]By blocking the activity of these oncogenic kinases, the compounds halt the downstream signaling pathways that drive cancer cell proliferation and survival. [6]

Data Summary: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | Target/Mechanism | Representative IC₅₀ (µM) | Reference |

| Benzimidazole-Chalcone Hybrids | MCF-7 (Breast) | Tubulin Inhibition | 0.1 - 5.0 | [16] |

| 2-Aryl Benzimidazoles | A-549 (Lung) | Multi-RTK Inhibition | 0.5 - 10.0 | [14] |

| Bis-Benzimidazoles | HT-29 (Colon) | DNA Intercalation | 1.0 - 25.0 | [14] |

| N-substituted Benzimidazoles | MDA-MB-231 (Breast) | Apoptosis Induction | 5.0 - 50.0 | [17] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [16]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-benzyl-benzimidazole test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Properties: Combating Bacterial and Fungal Pathogens

2-Benzyl-benzimidazole derivatives have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. [18][19][20]

Proposed Mechanism of Action

The antimicrobial action of benzimidazoles is often attributed to their structural analogy to purines. [21]This allows them to interfere with essential microbial processes, such as the synthesis of nucleic acids or proteins, leading to the inhibition of growth and replication. The specific mechanisms can vary depending on the derivative and the microbial species.

Structure-Activity Relationship (SAR) for Antimicrobial Effects

Studies have shown that the nature of substituents on both the benzimidazole and benzyl rings plays a crucial role. For instance, the presence of electron-withdrawing groups on the aromatic rings can enhance antibacterial efficacy. [19]Modifications at the N-1 position with hydrazone moieties have also been shown to yield compounds with potent activity. [18]

Data Summary: In Vitro Antimicrobial Activity

Antimicrobial activity is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Type | Staphylococcus aureus (Gram+) MIC (µg/mL) | Escherichia coli (Gram-) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) | Reference |

| Acetohydrazones | 62.5 - 250 | 125 - 500 | Not Reported | [18] |

| N-Substituted | 4 - 64 | >128 | Not Reported | [20] |

| Thio-derivatives | 16 - 128 | 32 - 256 | 8 - 64 | [22] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. [23]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, creating a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) for sterility.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antiviral Activity: A Promising Frontier

Derivatives of the benzimidazole scaffold, including 2-substituted variants, have been identified as inhibitors of a wide array of both RNA and DNA viruses. [24][25][26]

Spectrum of Viruses Inhibited

Activity has been reported against viruses such as Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), Coxsackie viruses, and Herpes Simplex Virus (HSV-1). [24][26][27]

Mechanism of Action: Targeting Viral Enzymes

A key antiviral mechanism is the inhibition of essential viral enzymes. For example, certain 2-phenylbenzimidazole derivatives have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of BVDV and Hepatitis C Virus (HCV), preventing the replication of the viral genome. [24]

Data Summary: Antiviral Efficacy

Antiviral activity is often expressed as the half-maximal effective concentration (EC₅₀), the concentration that inhibits viral replication by 50%.

| Compound Class | Virus | Target | EC₅₀ (µM) | Reference |

| 2-Phenylbenzimidazoles | BVDV | NS5B RdRp | 0.8 - 1.5 | [24] |

| 1-Substituted Benzimidazoles | RSV | Not Specified | As low as 0.02 | [25][26] |

| 2-Phenylbenzimidazoles | Vaccinia Virus (VV) | Not Specified | As low as 0.1 | [24] |

Anti-inflammatory Effects

The structural features of benzimidazoles make them suitable candidates for interacting with key enzymes in inflammatory pathways. [4][7]

Mechanism of Action: Modulation of Inflammatory Pathways

Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. 2-Benzyl-benzimidazole derivatives have been shown to inhibit both COX and 5-lipoxygenase (5-LOX) enzymes, thereby blocking the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. [4][7][10]Some derivatives also modulate the activity of cytokines such as TNF-α and IL-6. [7]

Caption: Anti-inflammatory mechanism via inhibition of COX and 5-LOX pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rodents

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds. [28][29]

-

Animal Grouping: Use Wistar rats or Swiss albino mice, dividing them into control, standard, and test groups.

-

Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) to the test groups. The standard group receives a known anti-inflammatory drug (e.g., Ibuprofen, Diclofenac), and the control group receives the vehicle.

-

Induction of Edema: After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Directions

The 2-benzyl-benzimidazole scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a wide spectrum of biological activities, with particularly strong potential in the fields of oncology, infectious diseases, and inflammation. The ability to easily modify the core structure allows for extensive structure-activity relationship studies, paving the way for the rational design of new therapeutic agents.

Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and reduce toxicity. The development of multi-target derivatives, which can simultaneously modulate several disease-related pathways, represents an exciting strategy for overcoming drug resistance, particularly in cancer therapy. As synthetic methodologies continue to advance, the exploration of novel and more complex 2-benzyl-benzimidazole derivatives will undoubtedly uncover new lead compounds for the next generation of therapeutics.

References

Please note that due to the nature of this generation, it is recommended to verify the status and direct accessibility of each URL.

- De Vrieze LM, Walton SE, Pottie E, et al. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. Archives of Toxicology. 2024.

- Padhy GK, Panda J, Behera AK, Raul SK. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre. 2016;8(16):57-63.

-

Bukhari SNA, Kumar P, Kumar V, Singh J. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Letters in Organic Chemistry. 2012;9(4):289-294. [Link]

-

Tonelli M, Simone M, Tasso B, et al. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. Bioorganic & Medicinal Chemistry. 2010;18(8):2937-2953. [Link]

-

Gümüs F, Ozden S, Ozden T, Abbasoglu U. Synthesis and in vitro antibacterial activities of some 2-benzylbenzimidazole derivatives. Journal de Pharmacie de Belgique. 1988;43(6):450-454. [Link]

- Review on antimicrobial activity of 2- substitude-benzimidazole compouds. World Journal of Advanced Research and Reviews. 2024.

-

Ersan S, et al. 2-Phenyl substituted Benzimidazole derivatives: Design, synthesis, and evaluation of their antiproliferative and antimicrobial activities. ResearchGate. [Link]

-

Saleem M, Taha M, Al-Musayeib NM, et al. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PLoS One. 2022;17(12):e0278539. [Link]

-

Synthesis of 2-benzylbenzimidazoles through condensation of o-phenylenediamine (1) with ethyl 2-(4-ethoxyphenyl)acetimidate (3) and N-alkylation with N,N-diethylaminoethyl chloride (5). ResearchGate. [Link]

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

-

Alam M, et al. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules. 2021;26(23):7337. [Link]

- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Journal of Advanced Pharmacy Research. 2021.

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society. 2025.

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

-

A Brief Review of The Biological Activities of Benzimidazole Derivatives. IJSART. [Link]

-

Structure-Activity Relationships of the Benzimidazole Opioids: Nitazenes and Piperidinylbenzimidazolones. Reddit. [Link]

-

Benzimidazole derivatives with anti-inflammatory and analgesic activity. ResearchGate. [Link]

- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters.

-

Tonelli M, et al. Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles. Chemistry & Biodiversity. 2008;5(11):2386-2401. [Link]

- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.

-

Bukhari SNA, Jantan I, Jasamai M. Structure-Activity Relationships of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. 2022;27(21):7561. [Link]

-

Tonelli M, et al. Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles. Semantic Scholar. [Link]

-

Tan J, et al. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research. 2021;173:105889. [Link]

-

Al-Masoudi NA, et al. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. 2022;27(19):6427. [Link]

-

Tonelli M, et al. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. PubMed. [Link]

-

Dahiya R, et al. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Sciences. 2022;28(4):594-603. [Link]

-

Al-Otaibi JS, et al. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure. 2024;1302:137452. [Link]

-

Thakurdesai PA, et al. Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. SciSpace. [Link]

-

Garuti L, Roberti M, Bottegoni G. Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry. 2014;21(20):2284-2298. [Link]

-

Küçükgüzel I, et al. Antimicrobial activity of a new series of benzimidazole derivatives. Archives of Pharmacal Research. 2008;31(5):579-586. [Link]

- Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles. Journal of Chemistry Letters.

-

Hsieh CY, et al. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules. 2021;26(16):4999. [Link]

-

Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. srrjournals.com [srrjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids [cfsre.org]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsart.com [ijsart.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrevlett.com [chemrevlett.com]

- 16. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]

- 20. researchgate.net [researchgate.net]

- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 22. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpsm.com [ijpsm.com]

- 24. researchgate.net [researchgate.net]

- 25. Sci-Hub. Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles / Chemistry & Biodiversity, 2008 [sci-hub.box]

- 26. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles | Semantic Scholar [semanticscholar.org]

- 28. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scispace.com [scispace.com]

The Versatile Scaffold: A Technical Guide to 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine in Drug Discovery

Introduction: The Benzimidazole Core and the Promise of a Unique Derivative

The benzimidazole nucleus, a bicyclic aromatic system forged from the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a vast array of biological targets, including enzymes and proteins, through mechanisms like hydrogen bonding, π-π stacking, and metal ion interactions.[1][3] This inherent bioactivity has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including antiulcer agents, anthelmintics, and anticancer therapies.[4][5] Within this esteemed family of compounds, "4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine" emerges as a molecule of significant interest. Its structure, featuring a flexible methylene linker between the rigid benzimidazole core and a reactive phenylamine group, offers unique opportunities for structural modification and targeted drug design. This guide provides an in-depth exploration of the synthesis, known biological activities, and therapeutic potential of this promising scaffold, offering a valuable resource for researchers and drug development professionals.

Synthesis and Characterization: Building the Core Structure

The synthesis of this compound and its derivatives generally follows established protocols for benzimidazole ring formation. The most common and direct approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. Specifically for the target compound, the reaction would typically involve o-phenylenediamine and 4-aminophenylacetic acid.

General Synthetic Protocol:

A widely adopted method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under microwave-assisted conditions to improve yields and reduce reaction times.[6]

Step-by-Step Methodology:

-

Reactant Preparation: Equimolar amounts of o-phenylenediamine and 4-aminophenylacetic acid are taken in a round-bottom flask.

-

Reaction Medium: Polyphosphoric acid is added as a catalyst and dehydrating agent.

-

Heating: The reaction mixture is heated, typically at temperatures ranging from 150-200°C, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into a beaker of ice-cold water.

-

Neutralization: The acidic solution is neutralized with a base, such as sodium hydroxide or ammonium hydroxide, until a precipitate is formed.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield pure this compound.

Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques, including:

-

FT-IR: To identify characteristic functional groups like N-H and C-H bonds.

-

¹H NMR and ¹³C NMR: To determine the chemical environment of the protons and carbons in the molecule.[7]

-

Mass Spectrometry: To confirm the molecular weight of the compound.[7]

Biological Activities and Therapeutic Potential

The benzimidazole scaffold is renowned for its broad spectrum of pharmacological activities.[5][8] While specific data for this compound can be limited, its structural features suggest potential in several key therapeutic areas, drawing from the extensive research on its analogs.

Anticancer Activity

Benzimidazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[3][8] A key aspect is their ability to interfere with DNA synthesis and repair, often by acting as topoisomerase inhibitors or by intercalating with DNA.[9][10] The phenylamine moiety in the target compound provides a reactive site for further derivatization to enhance this activity. For instance, novel pyrazolo[3,4-d]pyrimidines incorporating a 4-(1H-benzimidazol-2-yl)-phenylamine moiety have been synthesized and demonstrated broad-spectrum anticancer activities, with some compounds showing mean GI50 values in the low micromolar range against numerous cancer cell lines.[11] These compounds were found to induce apoptosis and inhibit human topoisomerase IIα.[11]

Mechanism of Action Insights:

-

Topoisomerase Inhibition: Benzimidazoles can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis.

-

Microtubule Disruption: Some benzimidazole derivatives are known to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase.

-

Kinase Inhibition: The scaffold can be modified to target specific kinases involved in cancer cell signaling pathways, such as BRAF.[12]

| Compound Class | Target Cancer Cell Lines | Activity (GI50/IC50) | Reference |

| Pyrazolo[3,4-d]pyrimidine with 4-(1H-benzimidazol-2-yl)-phenylamine | 60 human cancer cell lines | Mean GI50: 1.30 µM - 2.38 µM | [11] |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides | Leukemia, Non-small cell lung, Colon, CNS, Melanoma | High % inhibition at 1 µM | [12] |

| 2-substituted 1H-benzo[d]imidazole-4-carboxamides | MX-1 cells (in combination with TMZ) | Potentiation of TMZ cytotoxicity | [13] |

Antimicrobial Activity

The benzimidazole core is a cornerstone in the development of antimicrobial agents.[14][15] Derivatives have shown efficacy against a range of bacteria and fungi.[9][16] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis. The presence of the phenylamine group in this compound allows for the introduction of various substituents that can modulate the antimicrobial spectrum and potency. Structure-activity relationship (SAR) studies have shown that the introduction of electron-withdrawing groups can enhance antimicrobial activity.[16][17]

Representative Antimicrobial Assay Protocol (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| Bis-benzimidazole derivative 11d | Various bacteria and fungi | Comparable or better than Norfloxacin, Chloromycin, and Fluconazole | [14] |

| 2-[4-(substituted piperazin-/piperidin-1-yl)carbonyl]phenyl]-1H-benzimidazole (Compound 20) | Staphylococcus aureus, MRSA | 6.25 | [18] |

| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | Various bacteria and fungi | Highly active compared to standard drugs | [16][17] |

Other Potential Therapeutic Applications

The versatility of the benzimidazole scaffold extends to other therapeutic areas, including:

-

Anti-inflammatory: Benzimidazole derivatives can exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase.[19][20]

-

Antiviral: The structural similarity to purines makes them candidates for inhibiting viral replication.[21]

-

Antiparasitic: Benzimidazoles are well-established anthelmintic agents.[22]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[19][20] For this compound, key SAR considerations include:

-

Substitution at the N1 position: Alkylation or arylation at the N1 position of the benzimidazole ring can significantly influence activity.

-

Modification of the Phenylamine Group: The amino group can be acylated, alkylated, or used as a handle to introduce other pharmacophores, leading to compounds with altered biological profiles.

-

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can impact the electronic properties and binding affinity of the molecule.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the presence of multiple points for chemical modification make it an attractive starting point for medicinal chemistry campaigns. The extensive body of research on related benzimidazole derivatives strongly suggests its potential in oncology and infectious diseases. Future research should focus on the synthesis of diverse libraries based on this core structure and their systematic evaluation against a wide range of biological targets. Detailed mechanistic studies and in vivo efficacy assessments will be crucial in translating the promise of this scaffold into clinically viable drug candidates.

References

- Synthesis, characterization and biological evaluation of novel benzimidazole deriv

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central. (URL: )

- Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed. (URL: )

- Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed. (URL: )

- Synthesis, characterization and biological evaluation of novel benzimidazole deriv

- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed. (URL: )

- New benzimidazole derivatives: Design, synthesis, docking, and biological evalu

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (URL: )

- Structure activity relationship of benzimidazole derivatives.

- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry - Applied Chemical Engineering. (URL: )

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchG

- Current Achievements of Benzimidazole: A Review. (URL: )

- Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps | Semantic Scholar. (URL: )

- Comprehensive Review in Current Developments of Benzimidazole‐Based Medicinal Chemistry - OUCI. (URL: )

- 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | 874591-54-5 | Benchchem. (URL: )

- Full article: Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents - Taylor & Francis Online. (URL: )

- This compound | 99206-51-6 | Benchchem. (URL: )

- Novel pyrazolo[3,4-d]pyrimidine with 4-(1H-benzimidazol-2-yl)-phenylamine as broad spectrum anticancer agents: Synthesis, cell based assay, topoisomerase inhibition, DNA intercalation and bovine serum albumin studies - PubMed. (URL: )

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (URL: )

- Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-yl)

- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv

- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv

- Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC - NIH. (URL: )

-

Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[4][9][14]oxadiazol-2-ylmethyl]-1H-benzimidazole. (URL: )

- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (URL: )

- (PDF) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)

- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI. (URL: )

- Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates - ResearchG

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed. (URL: )

- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed. (URL: )

- Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - NIH. (URL: )

- Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. (URL: )

- (PDF) Synthesis and Biological Evaluation of Some Novel [4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-benzylidene-amines and N-[4-(1H-Benzoimidazol-2-yl)

- 3-[4-(1H-benzoimidazol-2-yl)

- Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed. (URL: )

- Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)

- Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)

- Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine: Recent Advances on Medicinal Applications of Benzimidazole - ResearchG

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (URL: )

- Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive Review in Current Developments of Benzimidazole‐Based Medicinal Chemistry [ouci.dntb.gov.ua]

- 6. benchchem.com [benchchem.com]

- 7. ijrpc.com [ijrpc.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel pyrazolo[3,4-d]pyrimidine with 4-(1H-benzimidazol-2-yl)-phenylamine as broad spectrum anticancer agents: Synthesis, cell based assay, topoisomerase inhibition, DNA intercalation and bovine serum albumin studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps | Semantic Scholar [semanticscholar.org]

Discovery and Synthesis of Novel Benzimidazole Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole rings, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural stability and versatile physicochemical properties—including hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions—allow it to bind efficiently with a wide array of biological macromolecules.[2][3] This inherent versatility has led to the development of benzimidazole-containing drugs across a vast spectrum of therapeutic areas, including anticancer (e.g., dacarbazine), anthelmintic (e.g., albendazole, mebendazole), and antiulcer (e.g., omeprazole) agents.[4][5][6] The continued emergence of drug resistance and the need for more targeted therapies ensure that the design and synthesis of novel benzimidazole derivatives remain a highly active and critical area of research.[7][8] This guide provides an in-depth exploration of the core principles and practical methodologies for the rational design, synthesis, and evaluation of new chemical entities based on this remarkable pharmacophore.

The Benzimidazole Core: Structural and Physicochemical Properties

The benzimidazole ring system is an aromatic heterocycle with nitrogen atoms at positions 1 and 3. Its stability is notable, resisting cleavage by many strong acids and alkalis under typical conditions.[9] This robustness is a key advantage in drug design, providing a stable core for further functionalization.

Caption: Core structure and numbering of the benzimidazole scaffold.

Part I: Rational Design and Structure-Activity Relationship (SAR) Insights

The design of novel benzimidazole compounds is a hypothesis-driven process, guided by Structure-Activity Relationship (SAR) studies. SAR analysis reveals how specific structural modifications to the benzimidazole scaffold influence its biological activity, guiding chemists to design more potent and selective molecules.[1][2]

For instance, in the development of anticancer agents, SAR studies have elucidated key principles:

-

Position 2: Substitution at this position is a major focus. Introducing various aryl and heteroaryl groups can significantly modulate activity, often by interacting with the active sites of target enzymes like tubulin or topoisomerases.[1][7]

-

Position 1 (N-substitution): Alkylation or arylation at the N1 position can enhance lipophilicity, potentially improving cell membrane permeability. However, this must be balanced, as bulky substituents can sometimes lead to decreased activity.

-

Positions 5 and 6: The benzene ring offers multiple points for substitution. Electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) at these positions can fine-tune the electronic properties of the entire ring system, impacting target binding and pharmacokinetic properties.[10]

Illustrative SAR Data for Anticancer Benzimidazoles

The following table summarizes generalized SAR findings from various studies on benzimidazole derivatives targeting cancer cells.

| Position of Substitution | Type of Substituent | General Effect on Anticancer Activity | Rationale / Putative Mechanism |

| C2 | Large, planar aromatic/heteroaromatic rings | Often increases potency[7][11] | Enhances π-π stacking interactions within target protein binding pockets (e.g., tubulin polymerization inhibitors). |

| N1 | Small alkyl chains (e.g., methyl, ethyl) | Variable; can increase or decrease activity | Modulates solubility and membrane permeability. Can influence the orientation of the C2 substituent. |

| C5(6) | Electron-withdrawing groups (e.g., -NO₂) | Often enhances activity[10] | Can increase the electrophilicity of the scaffold or participate in specific hydrogen bonding, enhancing target affinity. |

| C5(6) | Electron-donating groups (e.g., -OCH₃) | Variable; activity is target-dependent | Alters the electron density of the aromatic system, which can affect metabolic stability and target interaction. |

Part II: Core Synthetic Strategies

The construction of the benzimidazole ring is a well-established field with both classical and modern methodologies. The choice of synthetic route depends on the desired substitution pattern, scale, and available resources.

Classical Method: The Phillips-Ladenburg Synthesis

The most traditional and widely used method is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives) under acidic conditions and high temperatures.[12][13][14]

-

Mechanism: The reaction proceeds via initial formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole ring.

-

Advantages: Utilizes readily available starting materials.[15]

-

Limitations: Often requires harsh conditions (e.g., strong acids like HCl or polyphosphoric acid) and prolonged reaction times at high temperatures, which may not be suitable for sensitive substrates.[15][16]

Modern Methodologies: Efficiency and Green Chemistry

Modern synthetic chemistry has introduced numerous improvements that offer milder conditions, shorter reaction times, and higher yields.

-

Microwave-Assisted Synthesis: This has become a cornerstone of modern medicinal chemistry. Microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to cleaner reactions and higher yields.[17][18][19] Solvent-free conditions are often possible, aligning with the principles of green chemistry.[17][20]

-

Catalytic Methods: The use of various catalysts, including Lewis acids (e.g., Er(OTf)₃, FeCl₃), nanoparticles, and ionic liquids, can facilitate the cyclization under much milder conditions than the classical Phillips reaction.[9][17][21]

-

One-Pot, Multi-Component Reactions: These strategies involve combining multiple starting materials in a single reaction vessel to build the final product in a sequential, efficient manner. A common example is the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[22]

Caption: A generalized workflow for the synthesis of novel benzimidazoles.

Part III: A Practical Workflow - Microwave-Assisted Synthesis of a 2-Arylbenzimidazole

This section provides a representative, field-proven protocol for the synthesis of a novel 2-substituted benzimidazole derivative using modern microwave-assisted techniques. This method is chosen for its speed, efficiency, and high yield.[17][23]

Target: Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole.

Reaction: o-phenylenediamine + 4-nitrobenzaldehyde → 2-(4-nitrophenyl)-1H-benzimidazole

Materials and Reagents:

-

o-Phenylenediamine (1.0 mmol, 108.1 mg)

-

4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

-

Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) (1 mol%, ~6.2 mg)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Microwave Synthesis Reactor

-

TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Experimental Protocol:

-

Preparation: In a 3 mL glass microwave reaction vessel, combine o-phenylenediamine (1.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), and Er(OTf)₃ (1 mol%).[17][23]

-

Causality Insight: Er(OTf)₃ acts as a highly efficient Lewis acid catalyst, activating the aldehyde carbonyl group towards nucleophilic attack by the diamine, thus facilitating the reaction under mild, solvent-free conditions.[17]

-

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 5-10 minutes at a constant temperature of 60°C.[17][23] The reaction progress can be monitored by TLC (Eluent: 70:30 Hexane/Ethyl Acetate).[24]

-

Causality Insight: Microwave energy provides rapid, uniform heating, which significantly accelerates the rate of the condensation and cyclization steps, reducing reaction time from hours to minutes compared to conventional heating.[18]

-

-

Work-up and Extraction: After the reaction is complete (as indicated by TLC), allow the vessel to cool to room temperature. Add deionized water (~5 mL) to the crude mixture. Extract the aqueous layer with ethyl acetate (3 x 10 mL).[23]

-

Trustworthiness Check: This step serves to separate the water-soluble catalyst and any inorganic impurities from the desired organic product, which is preferentially soluble in ethyl acetate.

-

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 2-(4-nitrophenyl)-1H-benzimidazole as a solid.[25]

-

Characterization (Self-Validation): The identity and purity of the final compound must be confirmed by standard analytical techniques:

-

¹H NMR: Expect to see characteristic aromatic proton signals for both the benzimidazole and 4-nitrophenyl rings, as well as a broad singlet for the N-H proton.

-

Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the product (C₁₃H₉N₃O₂ = 239.23 g/mol ).

-

FT-IR: Look for characteristic peaks, including N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and C=N stretching (~1620 cm⁻¹).

-

Part IV: Biological Evaluation & Screening Cascade

Once a novel benzimidazole compound is synthesized and characterized, its biological activity must be assessed. This is typically done through a hierarchical set of experiments known as a screening cascade.[26][27] The goal is to efficiently identify promising "hits" and advance them to "lead" status while filtering out inactive or problematic compounds early on.[28][29]

Sources

- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. researchgate.net [researchgate.net]

- 7. ijsart.com [ijsart.com]

- 8. researchgate.net [researchgate.net]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 17. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]

- 18. asianpubs.org [asianpubs.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]

- 21. researchgate.net [researchgate.net]

- 22. Benzimidazole synthesis [organic-chemistry.org]

- 23. preprints.org [preprints.org]

- 24. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jddtonline.info [jddtonline.info]

- 26. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Screening cascade – REVIVE [revive.gardp.org]

- 28. researchgate.net [researchgate.net]

- 29. Screening Cascade Development Services [conceptlifesciences.com]

Spectroscopic Blueprint of 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine: An In-depth Technical Guide

Introduction: Unveiling a Privileged Scaffold